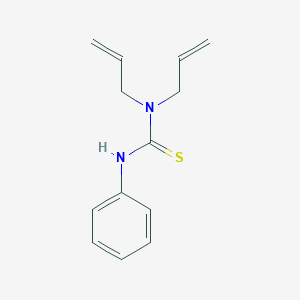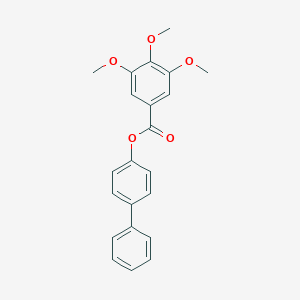
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate, also known as TMB-4, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. TMB-4 is a derivative of 3,4,5-trimethoxybenzoic acid, which is a common precursor for the synthesis of various organic compounds. TMB-4 has been studied for its ability to modulate the activity of certain enzymes and receptors in the body, which has implications for potential therapeutic uses.
Wirkmechanismus
The mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is not fully understood, but it is believed to involve the binding of the compound to specific sites on enzymes and receptors. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to bind to the active site of acetylcholinesterase, inhibiting its activity. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to bind to certain ion channels and receptors, modulating their activity.
Biochemical and Physiological Effects:
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to have various biochemical and physiological effects in the body. In addition to its ability to inhibit acetylcholinesterase, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to modulate the activity of certain ion channels and receptors, which can have effects on pain and inflammation. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to have antioxidant properties, which may have implications for potential therapeutic uses in the treatment of oxidative stress-related diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its ability to modulate the activity of specific enzymes and receptors, which can be useful in studying their functions and potential therapeutic targets. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is also relatively easy to synthesize and purify, which makes it accessible for use in lab experiments. However, one limitation of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate is its potential toxicity at high concentrations, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several potential future directions for research on (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. One area of interest is its potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. Further studies are needed to better understand the mechanism of action of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate and its effects on the brain. Another area of interest is its potential uses in the treatment of pain and inflammation. Further studies are needed to better understand the effects of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate on specific ion channels and receptors involved in these processes. Finally, there is potential for the development of new derivatives of (4-Phenylphenyl) 3,4,5-trimethoxybenzoate with improved efficacy and safety profiles.
Synthesemethoden
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate can be synthesized through a multi-step process starting from 3,4,5-trimethoxybenzoic acid. The first step involves the conversion of the acid to its acid chloride derivative using thionyl chloride. The resulting acid chloride is then reacted with 4-phenylphenol in the presence of a base such as triethylamine to yield (4-Phenylphenyl) 3,4,5-trimethoxybenzoate. The purity and yield of the final product can be optimized through various purification techniques such as column chromatography.
Wissenschaftliche Forschungsanwendungen
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been studied for its potential applications in various fields of research. One area of interest is its ability to modulate the activity of certain enzymes and receptors in the body. For example, (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has been found to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This has implications for potential therapeutic uses in the treatment of neurodegenerative diseases such as Alzheimer's. (4-Phenylphenyl) 3,4,5-trimethoxybenzoate has also been found to modulate the activity of certain ion channels and receptors, which has implications for potential uses in the treatment of pain and inflammation.
Eigenschaften
CAS-Nummer |
300675-69-8 |
|---|---|
Produktname |
(4-Phenylphenyl) 3,4,5-trimethoxybenzoate |
Molekularformel |
C22H20O5 |
Molekulargewicht |
364.4 g/mol |
IUPAC-Name |
(4-phenylphenyl) 3,4,5-trimethoxybenzoate |
InChI |
InChI=1S/C22H20O5/c1-24-19-13-17(14-20(25-2)21(19)26-3)22(23)27-18-11-9-16(10-12-18)15-7-5-4-6-8-15/h4-14H,1-3H3 |
InChI-Schlüssel |
GCFGWXBMCBZLHL-UHFFFAOYSA-N |
SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)OC2=CC=C(C=C2)C3=CC=CC=C3 |
Piktogramme |
Environmental Hazard |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2R)-2-(Benzylsulfonylamino)-5-(diaminomethylideneamino)-N-[2-[[(2S)-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]pentanamide](/img/structure/B185446.png)
![4,6-dimethyl-2-oxo-1-[[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]pyridine-3-carbonitrile](/img/structure/B185447.png)
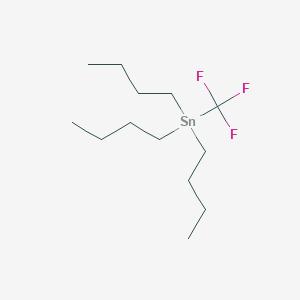
![Methyl 2-{[(phenylacetyl)carbamothioyl]amino}benzoate](/img/structure/B185450.png)

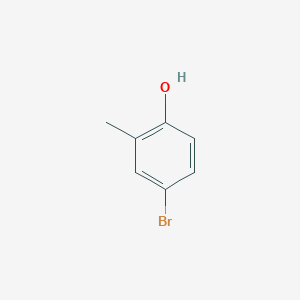
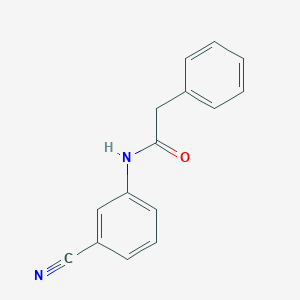

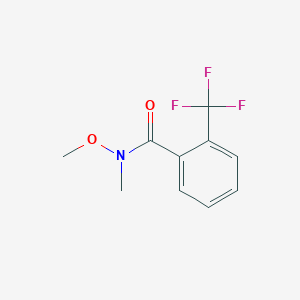
![2-[4-(Sec-butyl)phenoxy]acetic acid](/img/structure/B185457.png)

![(4-Aminophenyl)(2-methyl-4,5-dihydrobenzo[b]imidazo[4,5-d]azepin-6(1H)-yl)methanone](/img/structure/B185462.png)
